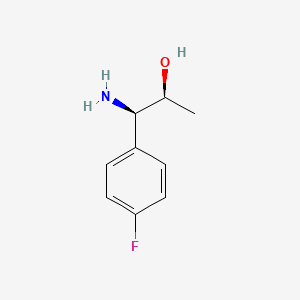

(1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol

Description

“(1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol” is a chiral amino alcohol characterized by a 4-fluorophenyl group and hydroxyl/amino substituents on adjacent carbons in a propane backbone. Its stereochemistry (1R,2S) is critical for biological interactions, particularly in pharmaceutical applications.

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12FNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1 |

InChI Key |

HPHULVZWOLCSFD-RCOVLWMOSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=C(C=C1)F)N)O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol typically involves the use of chiral catalysts and reagents to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. For example, the reduction of 1-(4-fluorophenyl)-2-nitropropene using a chiral borane complex can yield the desired compound with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve efficient and cost-effective synthesis. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-(4-fluorophenyl)-2-propanone, while reduction of the nitro group can produce 1-(4-fluorophenyl)-2-aminopropane.

Scientific Research Applications

(1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where its chiral properties are particularly valuable.

Mechanism of Action

The mechanism of action of (1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral configuration allows it to bind selectively to these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Implications

Stereochemical Effects

Physicochemical Properties

- Lipophilicity : The bis(4-fluorophenyl) analog () has significantly higher molecular weight (C₁₅H₁₄F₂O) and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .

- Acid-Base Behavior : The (1R,2R)-isomer’s predicted pKa of 12.44 () suggests strong basicity, influencing its ionization state under physiological conditions .

Biological Activity

(1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12FNO

- Molecular Weight : Approximately 171.20 g/mol

- Structure : The compound features an amino group and a secondary alcohol, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. The presence of the fluorine atom enhances its binding affinity to various receptors, potentially leading to improved efficacy in pharmacological applications.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems such as serotonin and norepinephrine. This modulation can have implications for mood regulation and cognitive function, making it a candidate for treating conditions like depression and anxiety disorders.

Antidepressant Potential

Studies have shown that compounds with similar structures exhibit antidepressant properties. The interaction with serotonin receptors is particularly significant, suggesting that this compound could serve as a scaffold for developing new antidepressants.

Analgesic Properties

In addition to its antidepressant potential, this compound may also possess analgesic properties. Preliminary studies suggest that it could interact with pain pathways, offering a dual therapeutic approach for managing both mood and pain-related disorders.

Case Studies

A study conducted on the efficacy of this compound in animal models demonstrated significant improvements in depressive behaviors when administered at specific dosages. The findings indicated a dose-dependent response, where lower doses were effective without notable side effects .

Comparative Analysis

Table 1 summarizes the biological activities of various analogs of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorine substitution enhances receptor binding | Antidepressant and analgesic potential |

| (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol | Chlorine atom affects pharmacological profile | Moderate antidepressant activity |

| (S)-(-)-3-Aminopyrrolidine | Simpler structure; lacks aromatic characteristics | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.